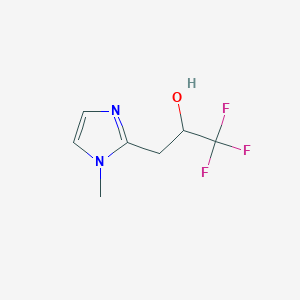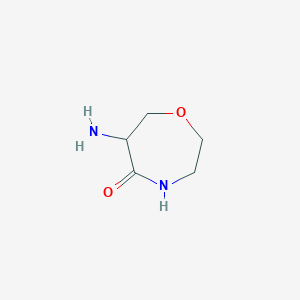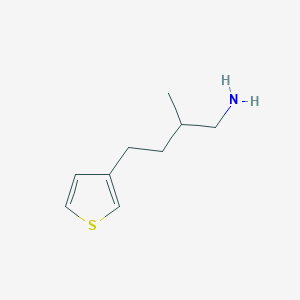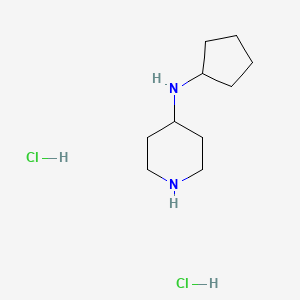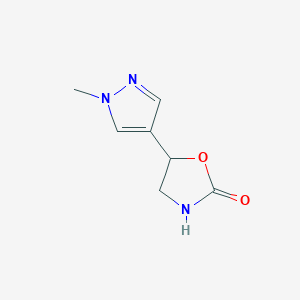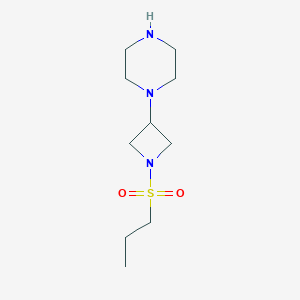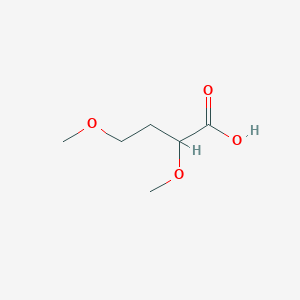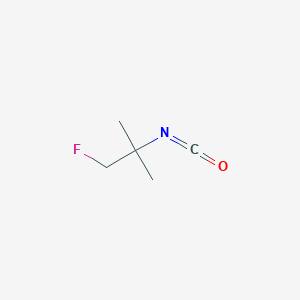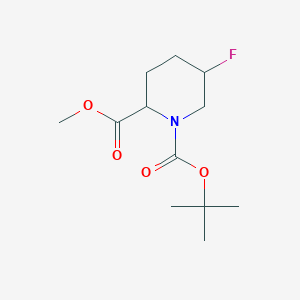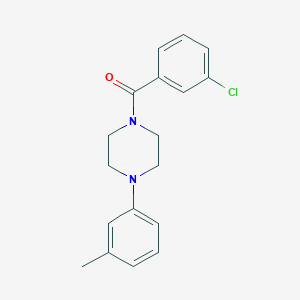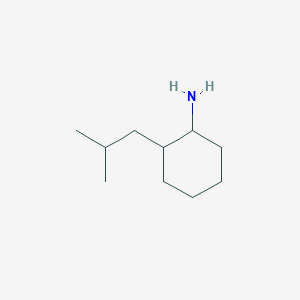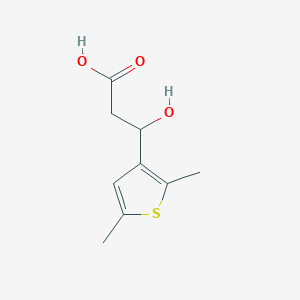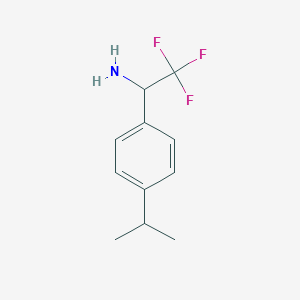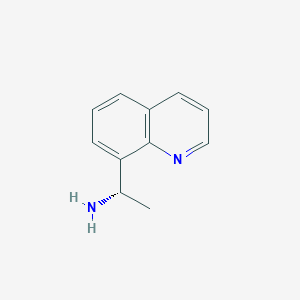
(S)-1-(Quinolin-8-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Quinolin-8-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-8-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a heterocyclic aromatic organic compound.
Functionalization: The quinoline undergoes functionalization to introduce an ethanamine group. This can be achieved through several methods, including
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate enantiomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Quinolin-8-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Imines, amides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
(S)-1-(Quinolin-8-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds and chiral ligands for asymmetric catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a scaffold for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (S)-1-(Quinolin-8-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(Quinolin-8-yl)ethan-1-amine: The enantiomer of the (S)-form, with similar chemical properties but different biological activities.
8-Aminoquinoline: Lacks the chiral center but shares the quinoline core structure.
Quinoline-8-carboxaldehyde: An aldehyde derivative of quinoline, used in different synthetic applications.
Uniqueness
(S)-1-(Quinolin-8-yl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems. This makes it a valuable compound for the development of enantioselective catalysts and chiral drugs.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1S)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
JNGWMTGFGBBLEE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=C1N=CC=C2)N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13527242.png)
